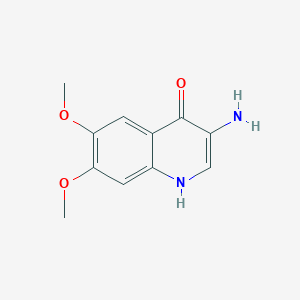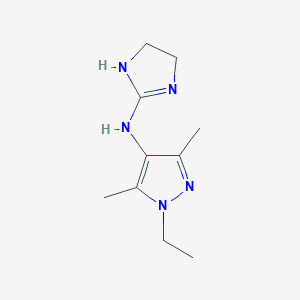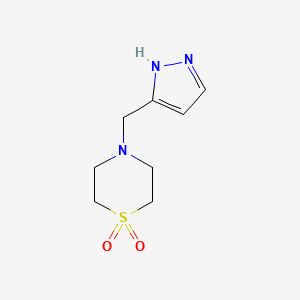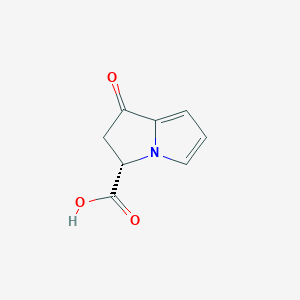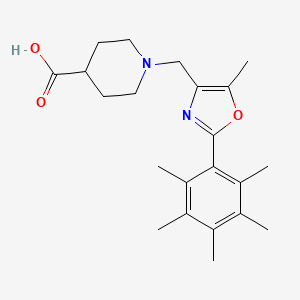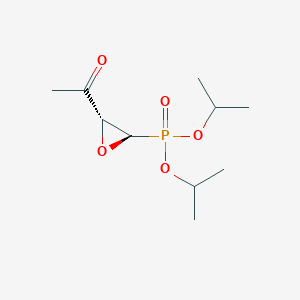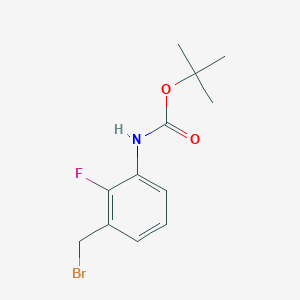
3-Amino-2-fluorobenzyl bromide, N-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with a unique molecular structure. It is known for its high purity and versatility, making it valuable for advanced research and synthesis projects. The compound has a molecular weight of 304.16 g/mol and is identified by the CAS number 1936331-45-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluorobenzyl bromide, N-BOC protected undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino and fluorine groups can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can modify the functional groups on the benzyl ring .
Scientific Research Applications
3-Amino-2-fluorobenzyl bromide, N-BOC protected has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluorobenzyl bromide, N-BOC protected involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluorobenzyl bromide, N-BOC protected
- 2-Amino-3-fluorobenzyl bromide, N-BOC protected
Uniqueness
3-Amino-2-fluorobenzyl bromide, N-BOC protected is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable .
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[3-(bromomethyl)-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
DIWBJGXTYLHCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


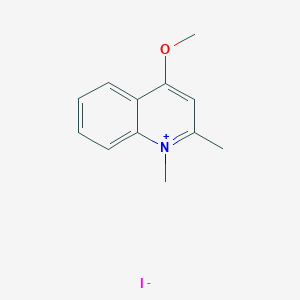
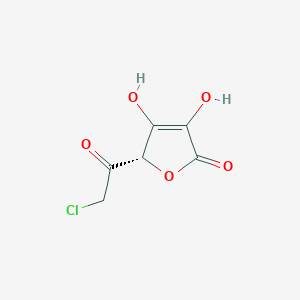
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
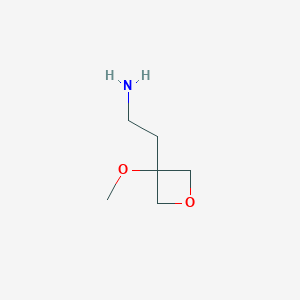
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
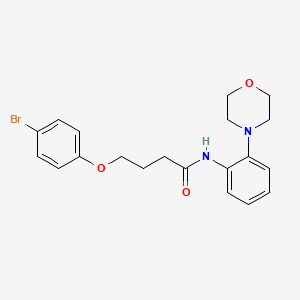

![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
